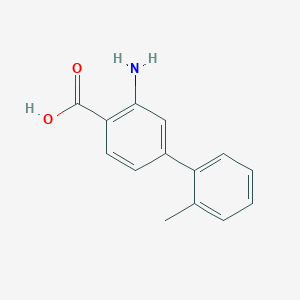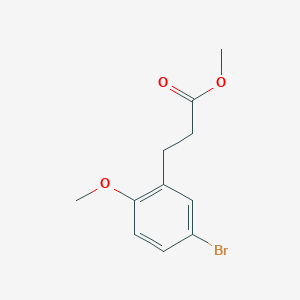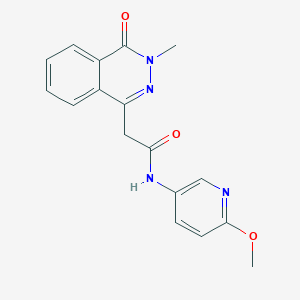
2-Amino-4-(2-methylphenyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(2-methylphenyl)benzoic acid, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with menstrual cramps, arthritis, and other conditions. It is classified as an anthranilic acid derivative and is structurally related to other NSAIDs such as aspirin and ibuprofen.
作用机制
2-Amino-4-(2-methylphenyl)benzoic acid acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are involved in mediating pain and inflammation. By inhibiting COX enzymes, this compound acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in mediating pain and inflammation. It has also been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. Additionally, this compound acid has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
2-Amino-4-(2-methylphenyl)benzoic acid acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It is also effective in treating a wide range of inflammatory conditions, making it a versatile tool for researchers. However, this compound acid has some limitations as well. It is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. This can lead to side effects such as gastrointestinal bleeding and ulceration. Additionally, this compound acid has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
未来方向
There are several future directions for research on 2-Amino-4-(2-methylphenyl)benzoic acid acid. One area of interest is the development of more selective COX inhibitors that can reduce the risk of side effects such as gastrointestinal bleeding and ulceration. Another area of interest is the development of new formulations of this compound acid that can improve its bioavailability and increase its half-life. Additionally, research is needed to better understand the mechanisms of action of this compound acid and its effects on cellular signaling pathways. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of this compound acid in different patient populations.
合成方法
2-Amino-4-(2-methylphenyl)benzoic acid acid can be synthesized through a multi-step process starting from 2-methylbenzoic acid. The first step involves the conversion of 2-methylbenzoic acid to its acid chloride derivative using thionyl chloride. This is followed by the reaction of the acid chloride with ammonia to form the corresponding amide. The amide is then hydrolyzed in the presence of an acid catalyst to form the carboxylic acid. Finally, the carboxylic acid is coupled with 2-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield this compound acid.
科学研究应用
2-Amino-4-(2-methylphenyl)benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation. This compound acid is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. This makes it effective in treating a wide range of inflammatory conditions.
属性
IUPAC Name |
2-amino-4-(2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8H,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTYWAXXCVVHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)



![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)
![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)

![2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)


